molecular formula C17H13N3O B2650800 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921843-86-9

1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B2650800
CAS No.: 921843-86-9
M. Wt: 275.311
InChI Key: LRRFOOXOBBTBTB-UHFFFAOYSA-N
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Description

1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring an indole core substituted at the 1-position with a benzyl group and at the 2-position with a 1,3,4-oxadiazole ring, is a key scaffold for investigating interactions with various biological targets. Researchers value this structure because the indole moiety is a privileged pharmacophore in drug discovery, and the 1,3,4-oxadiazole ring is known to contribute to potent biological activity by influencing the compound's electronic distribution, metabolic stability, and binding affinity . Compounds with this core structure are primarily investigated for their potential pharmacological properties. Structural analogs, specifically those with an oxadiazole ring linked at the 3-position of the indole core, have been identified as agonists of the CB1 receptor, indicating a research application in the study of the endocannabinoid system . Furthermore, closely related indole derivatives are being explored in other therapeutic areas. For instance, N-benzyl indole-based thiosemicarbazones have demonstrated strong inhibitory activity against the tyrosinase enzyme, which is relevant for dermatological and food science research . Additionally, indole derivatives bearing a 1,2,4-oxadiazole moiety have been patented for their potential use as antibacterial agents, highlighting the broad spectrum of bioactivity associated with this chemical class . The mechanism of action for this specific compound is an active area of scientific inquiry, but it is hypothesized to function through targeted protein inhibition or receptor modulation, a common trait of indole-oxadiazole hybrids . This product is intended for research and analysis purposes only in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylindol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)10-16(20)17-19-18-12-21-17/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRFOOXOBBTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield oxadiazole derivatives . The indole moiety can be introduced through various coupling reactions, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indole and oxadiazole possess significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting that 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole could be a promising candidate for further development as an anticancer agent .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. A small library of related oxadiazole compounds was evaluated for their protective effects against oxidative stress in cellular models. Some derivatives showed the ability to enhance cell survival in models of Friedreich's ataxia by mitigating oxidative damage, highlighting the therapeutic promise of such compounds in neurodegenerative diseases .

Materials Science

Fluorescent Chemosensors
The incorporation of this compound into polymeric matrices has been explored for its application as a fluorescent chemosensor. The compound's fluorescence properties can be tuned for detecting electron-deficient species such as nitro-explosive compounds. Studies have shown that these materials exhibit a "turn-off" fluorescence response when interacting with nitroaromatic compounds, making them suitable for environmental monitoring and safety applications .

Analytical Chemistry

Detection and Quantification Methods
The unique chemical structure of this compound allows for its use in various analytical techniques. It has been utilized in fluorescence spectroscopy for the detection of specific analytes due to its photophysical properties. For example, studies have reported on the linear quenching response of fluorescent probes derived from this compound when exposed to certain analytes like TNT and DNT, indicating its potential use in analytical applications .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of oxadiazole derivativesSignificant cytotoxicity against cancer cell lines observed
Neuroprotective EffectsAssessment in Friedreich's ataxia modelsEnhanced cell survival under oxidative stress conditions noted
Fluorescent ChemosensorsDevelopment of polymeric materialsEffective detection of nitro-explosive compounds demonstrated

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anticancer Activity

  • Compound 110 : 3-[5-(5-Bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.8 ± 0.9 µM). The bromo and methyl groups on the indole ring enhance lipophilicity and target affinity .
  • Compound 111 : 1-Methyl-3-[5-(5-nitro-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1H-indole shows similar activity (IC₅₀ = 2.6 ± 0.89 µM), highlighting the role of nitro and methoxy substituents in modulating efficacy .
  • Comparison : The target compound lacks these electron-withdrawing groups, which may reduce its anticancer potency relative to Compounds 110 and 111.

Antifungal Activity

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide inhibits Candida albicans via thioredoxin reductase inhibition. The 4-methoxyphenyl and sulfamoyl groups contribute to fungal membrane penetration .
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide also shows antifungal activity but with reduced solubility due to its hydrophobic cyclohexyl group .

Enzyme Inhibition (BACE1)

  • Compound 8 : 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole inhibits BACE1 (IC₅₀ = 19.66 mM). The sulfonyl group enhances binding to the enzyme’s active site .
  • Compound 21 : 1-Benzyl-4-(piperazin-1-yl)-1H-indole shows similar inhibition (IC₅₀ = 21.88 mM), suggesting benzyl substitution is tolerable for BACE1 targeting .
  • Comparison : The target compound’s oxadiazole ring may sterically hinder BACE1 binding compared to piperazine derivatives.

Data Table: Key Structural Analogs and Properties

Compound Name/ID Structural Features Biological Activity IC₅₀/Effectiveness Reference
Target Compound 1-Benzyl, 2-(1,3,4-oxadiazol-2-yl) Under investigation N/A
Compound 110 5-Bromo, 1-methyl indole; oxadiazole Anticancer (MCF-7) 1.8 ± 0.9 µM
Compound 111 5-Nitro, 5-methoxy indole; oxadiazole Anticancer (MCF-7) 2.6 ± 0.89 µM
LMM5 4-Methoxyphenylmethyl; sulfamoyl benzamide Antifungal (C. albicans) Significant growth inhibition
LMM11 Furan-2-yl; cyclohexyl sulfamoyl Antifungal (C. albicans) Moderate activity
Compound 8 (BACE1 inhibitor) Phenylsulfonyl; piperazine BACE1 inhibition IC₅₀ = 19.66 mM

Biological Activity

1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4C_{17}H_{14}N_{4} with a molecular weight of approximately 274.33 g/mol. The compound features an indole core fused with a benzyl group and an oxadiazole moiety, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound possesses strong antibacterial and antifungal activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. A recent review highlighted the mechanisms through which oxadiazoles induce apoptosis in cancer cells. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have documented the pharmacological effects of compounds related to this compound:

  • Study on Antibacterial Efficacy : A study conducted on synthesized oxadiazole derivatives demonstrated that modifications in the molecular structure significantly impacted their antibacterial activity. The introduction of electron-withdrawing groups enhanced the potency against resistant strains of bacteria .
  • Anticancer Mechanism Exploration : Another investigation focused on the apoptotic pathways activated by oxadiazole derivatives in human cancer cells. The study revealed that these compounds could trigger mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole derivatives?

The synthesis typically involves condensation of 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide to form a 1,3,4-oxadiazole-5-thiol intermediate. Subsequent S-alkylation/aralkylation with halogenated reagents (e.g., allyl bromide, 3-nitrobenzyl chloride) introduces substituents at the thiol position. Characterization relies on IR (C=N, C-S stretches), 1H-NMR (aromatic and methylene protons), and EIMS for molecular ion confirmation .

Q. How are structural variations (e.g., substituents on the oxadiazole ring) characterized experimentally?

Substituents are confirmed via:

  • 1H-NMR : Deshielded aromatic protons (e.g., δ 8.30 for nitrobenzyl groups) and methylene signals (δ 4.55 for CH2 bridging groups) .
  • IR : Stretching frequencies for C=N (~1480 cm⁻¹), C-S (~820 cm⁻¹), and N-H (~3240 cm⁻¹) .
  • EIMS : Fragmentation patterns (e.g., base peaks at m/z 130 for indole-derived ions) .

Q. What in vitro assays are used to evaluate antibacterial activity for these derivatives?

Minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) strains are standard. Compounds like 6s (4-fluorobenzyl substituent) show MIC values comparable to ciprofloxacin. Hemolytic activity (% lysis of erythrocytes) is measured to assess cytotoxicity .

Advanced Research Questions

Q. How do molecular docking studies explain the anti-enzymatic activity of these derivatives?

Docking against α-glucosidase, BChE, and lipoxygenase reveals key interactions:

  • Hydrogen bonding : Indole –NH groups with Asp B307 (2.10 Å) in α-glucosidase .
  • Arene-arene interactions : Oxadiazole/indole rings with Trp307 (3.44 Å) and Tyr A332 (3.39 Å) stabilize binding. Substituents like pentylsulfanyl (6g ) enhance activity by occupying hydrophobic pockets .

Q. What structural features correlate with reduced hemolytic activity while maintaining antibacterial efficacy?

  • Alkyl chains : Butylsulfanyl (6f ) and 4-bromobenzyl (6r ) groups minimize hemolysis (<5%) while retaining MIC values <10 µg/mL .
  • Electron-withdrawing groups : 4-Fluorobenzyl (6s ) balances antibacterial potency (MIC: 8 µg/mL) with low cytotoxicity (hemolysis ~3%) .

Q. How can contradictory data on substituent effects (e.g., activity vs. toxicity) be resolved?

  • Comparative SAR analysis : Propylsulfanyl (6c ) shows higher activity against S. aureus (MIC: 4 µg/mL) but moderate hemolysis (~12%), whereas iso-propylsulfanyl (6d ) reduces toxicity without compromising efficacy .
  • Docking-guided optimization : Prioritize substituents that enhance polar interactions (e.g., nitro groups for H-bonding) while avoiding bulky moieties that increase hydrophobic mismatch .

Q. What methodologies validate the anti-diabetic potential of these derivatives?

  • α-Glucosidase inhibition : 6g inhibits α-glucosidase (IC50: 0.8 µM) more effectively than Baicalein (IC50: 2.1 µM).
  • In vivo models : Pending studies, but in silico ADMET predictions suggest favorable pharmacokinetics for indole-oxadiazole scaffolds .

Q. How do metal complexes of oxadiazole derivatives enhance biological activity?

Cu²⁺ complexes (e.g., with L3 ligands) show improved DNA groove binding and cytotoxicity (IC50: 18 µM against HCT-15 cells) via redox-active metal centers. Tetrahedral coordination geometry optimizes DNA interaction and cleavage efficiency .

Methodological Considerations

Q. What analytical techniques are critical for resolving synthetic intermediates?

  • HPLC-PDA : Purity assessment (>95% for 6u ) .
  • HRMS : Exact mass confirmation (e.g., 6g at m/z 366.0984) .
  • Thermogravimetric analysis (TGA) : Stability evaluation (decomposition >200°C for most derivatives) .

Q. How can computational tools streamline the design of novel derivatives?

  • DFT calculations : Optimize geometries for docking (e.g., vibrational frequency matching with FTIR) .
  • MD simulations : Predict binding stability (RMSD <2.0 Å over 100 ns) for oxadiazole-enzyme complexes .

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